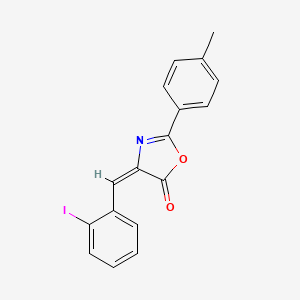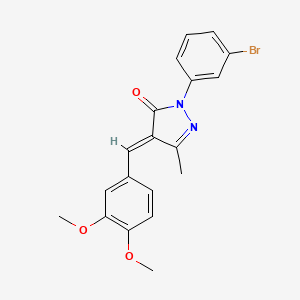![molecular formula C22H22N6O3 B13374939 Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13374939.png)
Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Spiro Compound Formation: The spiro linkage is introduced by reacting the piperidine derivative with a diazepine precursor under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Uniqueness
Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may lack the spiro linkage or have different substituents.
Propriétés
Formule moléculaire |
C22H22N6O3 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
methyl 1'-benzyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-9-carboxylate |
InChI |
InChI=1S/C22H22N6O3/c1-31-20(30)16-7-8-17-18(13-16)28-21(24-25-26-28)22(23-19(17)29)9-11-27(12-10-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,29) |
Clé InChI |
RLLDONAROVQCRE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3(CCN(CC3)CC4=CC=CC=C4)C5=NN=NN25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374861.png)
![[3-(4-chlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B13374869.png)

![3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374882.png)
![methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13374890.png)

![(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)methanesulfonic acid](/img/structure/B13374903.png)
![2-[(6-ethoxy-6-(4-methoxyphenyl)imidazo[4,5-e][1,2,4]oxadiazin-5(6H)-yl)oxy]-1-(4-methoxyphenyl)ethanone](/img/structure/B13374904.png)
![(2'S,3R,7a'S)-5-bromo-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374905.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)

![5-(4-Tert-butylbenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374927.png)
